

# Application Notes and Protocols for the Azeotropic Distillation of Trimethyl Borate

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## Compound of Interest

Compound Name: (Methanol)trimethoxyboron

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These application notes provide a detailed overview and experimental protocols for the synthesis and purification of trimethyl borate via azeotropic distillation. This method is crucial for obtaining trimethyl borate, a versatile reagent in organic chemistry, particularly as a precursor for boronic acids used in Suzuki couplings.

## Introduction

Trimethyl borate is synthesized by the esterification of boric acid with methanol. A key challenge in this synthesis is the formation of a low-boiling azeotrope between trimethyl borate and methanol, which complicates the isolation of the pure product.<sup>[1][2]</sup> This document outlines the experimental setup for the preparation of the trimethyl borate-methanol azeotrope and subsequent methods to break the azeotrope for the purification of trimethyl borate.<sup>[3][4]</sup>

## Data Presentation

The following tables summarize the key quantitative data related to the azeotropic distillation of trimethyl borate.

Table 1: Properties of Trimethyl Borate and its Methanol Azeotrope

Property	Trimethyl Borate	Methanol-Trimethyl Borate Azeotrope
Composition	B(OCH <sub>3</sub> ) <sub>3</sub>	~70-75% Trimethyl Borate, ~25-30% Methanol[5][6]
Boiling Point (°C)	67-68	52-58[6]
Density (g/mL at 25°C)	0.915	0.883[6]
Flash Point (°C)	29	-8[6]

Table 2: Experimental Data for Breaking the Azeotrope

Method	Reagent	Purity of Trimethyl Borate Achieved	Yield/Recovery	Reference
Sulfuric Acid Extraction	Concentrated H <sub>2</sub> SO <sub>4</sub>	91.5%	69% yield from azeotrope to distillate	[3]
Salt Treatment	Anhydrous CaCl <sub>2</sub>	95.8%	-	[3]
Salt Treatment	Anhydrous LiCl	99.5-99.7%	96% of methyl borate recovered in the upper layer	[4]
Extractive Distillation	Dimethylformamide (DMF)	98%	-	[2]

## Experimental Protocols

### Protocol 1: Preparation of the Trimethyl Borate-Methanol Azeotrope

This protocol describes the synthesis of the azeotropic mixture of trimethyl borate and methanol from boric acid and methanol.

#### Materials:

- Boric Acid ( $\text{H}_3\text{BO}_3$ )
- Methanol ( $\text{CH}_3\text{OH}$ ), anhydrous
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) (catalyst)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Distillation apparatus (distilling flask, condenser, receiving flask)

#### Procedure:

- To a dry round-bottom flask, add 15 g of boric acid and 100 mL of anhydrous methanol.[7]
- Slowly add 2 mL of concentrated sulfuric acid to the mixture while swirling.[7]
- Assemble a reflux apparatus and heat the mixture to reflux for 30 minutes.[7] The low boiling points of the components mean that reflux is reached quickly.[7]
- After reflux, allow the mixture to cool to room temperature.
- Set up a simple distillation apparatus and carefully distill the mixture.
- Collect the fraction boiling between 53-57°C, which is the trimethyl borate-methanol azeotrope.

## Protocol 2: Purification of Trimethyl Borate by Breaking the Azeotrope with Sulfuric Acid

This protocol details a method to separate methanol from the azeotrope using concentrated sulfuric acid.

#### Materials:

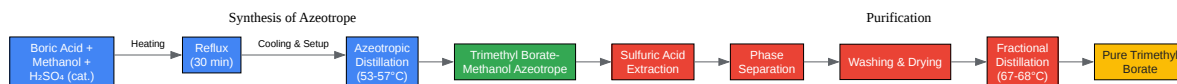
- Trimethyl borate-methanol azeotrope
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Separatory funnel
- Distillation apparatus

#### Procedure:

- In a separatory funnel, combine the collected azeotrope with a small amount of concentrated sulfuric acid. A typical ratio is 2.0 mL of concentrated sulfuric acid for every 22.4 g of azeotrope.<sup>[3]</sup>
- Shake the mixture vigorously for several minutes. Two liquid phases will form upon standing.<sup>[3]</sup>
- Carefully separate the upper organic layer, which is enriched in trimethyl borate.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
- Fractionally distill the dried organic layer. Collect the fraction boiling at 67-68°C, which is pure trimethyl borate.

## Experimental Workflow and Diagrams

The following diagram illustrates the experimental workflow for the synthesis and purification of trimethyl borate.



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